molecular formula C8H6N2O3 B038531 5-(2-furyl)-1H-pyrazole-3-carboxylic acid CAS No. 116153-81-2

5-(2-furyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B038531
CAS RN: 116153-81-2
M. Wt: 178.14 g/mol
InChI Key: GKPSFQIKCROJOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(2-furyl)-1H-pyrazole-3-carboxylic acid involves condensation reactions, utilizing precursors like 2-furylglyoxal with aminoacetamide, followed by specific modifications such as chlorination and oxidation to achieve the desired carboxylic acid (Sato & Arai, 1982). These methodologies showcase the complexity and versatility in synthesizing pyrazole derivatives.

Molecular Structure Analysis

Studies on related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, reveal intricate molecular structures characterized by specific spatial arrangements and intermolecular hydrogen bonds, as detailed through X-ray crystallography and spectroscopic evaluations (Tamer et al., 2015). These studies provide insight into the structural foundations of pyrazole derivatives.

Scientific Research Applications

  • Synthesis of Antibacterial Agents : It is used in synthesizing antibacterial 3,5-disubstituted pyrazoles and isoxazoles, which are significant in medicinal chemistry for their potential therapeutic applications (Haber & Schoenberger, 1968).

  • Creation of Pyrazole Derivatives : This compound aids in the synthesis of 4-(5'-nitro-2'-furyl)-3-carbomethoxypyrazoline, a 2-pyrazole derivative, showing its utility in creating diverse chemical structures (Sasaki & Shoji, 1968).

  • Pyrazine Studies : It is a useful chemical for studying pyrazines and their synthesis, thereby contributing to the understanding of this chemical class (Sato & Arai, 1982).

  • Synthesis of Lactones : Used in synthesizing (Naphtho)pyrano-γ-lactone, demonstrating its versatility in forming complex organic compounds (Nomura et al., 1986).

  • Medicinal Chemistry and Metal Complex Catalysis : Synthesizes novel ligands based on 1H-pyrazole-3(5)-carboxylic acids for use in these fields, highlighting its role in drug discovery and catalysis processes (Dalinger et al., 2020).

  • Formation of Coordination Complexes : It can form mononuclear chelate complexes with CuII/CoII/ZnII, leading to 2D hydrogen-bonded networks, which are important in coordination chemistry (Radi et al., 2015).

  • Antimicrobial Properties : Exhibits potential antimicrobial properties, making it a candidate for developing new antimicrobial agents (Altalbawy, 2013).

  • Anticholinesterase Activity : Certain derivatives exhibit anticholinesterase activity, which is significant for therapeutic applications in neurodegenerative diseases (Temel et al., 2018).

  • Antioxidant Activity : Some synthesized pyrazolines demonstrate moderate antioxidant activity, relevant in the study of free radical-related diseases (Jois et al., 2014).

  • Metal Coordination Polymers : Useful in synthesizing d10 metal coordination polymers, important for applications in chemistry, physics, and biology (Cheng et al., 2017).

Future Directions

While specific future directions for “5-(2-furyl)-1H-pyrazole-3-carboxylic acid” were not found, there is a general interest in furan-based compounds, often referred to as furanics, as they have been extensively investigated as promising building blocks from renewables .

Mechanism of Action

Target of Action

The primary targets of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid are currently unknown. Related compounds, such as nitrofurans, have been found to target proteins like aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various diseases such as diabetes and its complications .

Mode of Action

The exact mode of action of this compound is not well-documented. If it acts similarly to related compounds, it may interact with its target proteins and induce changes in their function. For instance, nitrofurans have been shown to inhibit the activity of aldose reductase , potentially altering glucose metabolism.

Biochemical Pathways

If it inhibits aldose reductase like some nitrofurans, it could impact the polyol pathway of glucose metabolism . This could lead to downstream effects such as altered intracellular sorbitol concentrations, which can affect osmotic balance and lead to cellular damage in certain conditions.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

If it acts similarly to related compounds, it could potentially alter glucose metabolism and lead to cellular damage under certain conditions .

properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPSFQIKCROJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116153-81-2
Record name 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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